(Diacetoxyiodo)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Application: (Diacetoxyiodo)benzene is widely used as an oxidizing agent in organic chemistry.

Method: The compound is used as an oxidizing agent in these reactions.

Oxidation of o-dioxime

Field: High Energy Density Materials

Application: (Diacetoxyiodo)benzene has been used in the oxidation of o-dioxime to produce furoxan derivatives.

Method: The compound is used as an oxidizing agent in this reaction.

Preparation of High Radio-Opaque E-Glass Fiber-Reinforced Composite

Field: Material Science

Application: (Diacetoxyiodo)benzene has been used in the preparation of high radio-opaque E-glass fiber-reinforced composite.

Oxidation in TEMPO

Application: (Diacetoxyiodo)benzene is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral.

Method: The compound is used as an oxidant in this reaction.

Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the oxidation of nerol to neral.

Rhodium-Catalyzed Aziridination of Olefins

Application: (Diacetoxyiodo)benzene is used as an oxidant in the rhodium-catalyzed aziridination of olefins.

Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the aziridination of olefins.

Construction of Heterocycles

Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in the construction of heterocycles.

Method: The compound is used as a catalyst and reagent in these reactions.

Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts

Application: (Diacetoxyiodo)benzene has been used in the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts.

Results: They created nucleophilic and electrophilic multifunctional hypervalent.

Enantioselective Reactions

Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in enantioselective reactions.

Synthesis of Fused 1,2,4-Triazole Derivatives

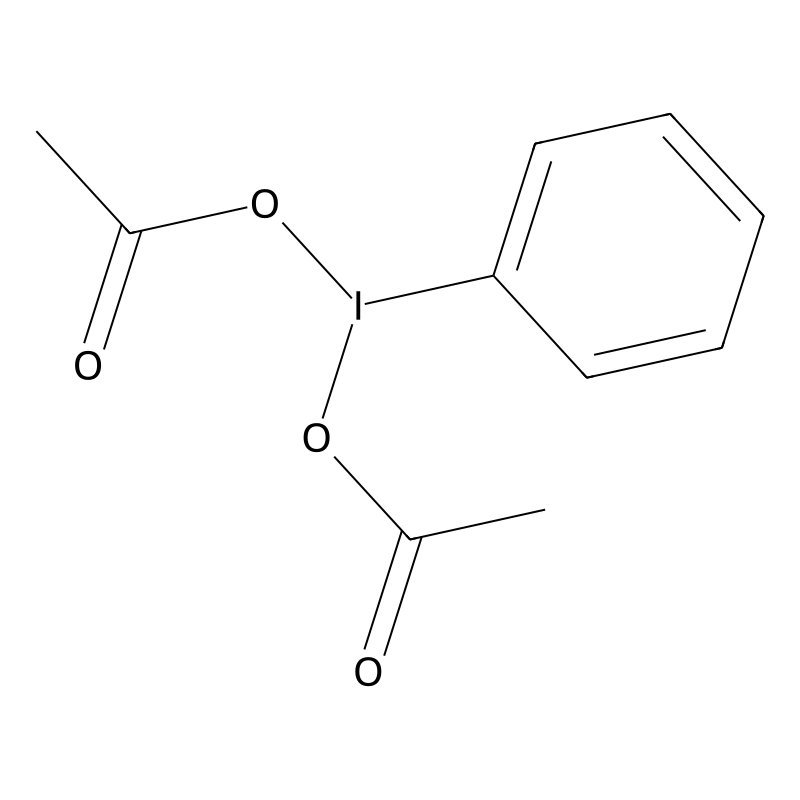

(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate, is a hypervalent iodine compound with the molecular formula C₆H₅I(OCOCH₃)₂. This compound is recognized for its unique structure, where the iodine atom is in a +III oxidation state and exhibits a T-shaped molecular geometry. The iodine atom forms bonds with two acetate groups and a phenyl group, leading to its distinctive reactivity as an oxidizing agent in organic synthesis .

(Diacetoxyiodo)benzene is utilized in various chemical transformations, including:

- Oxidative Decarboxylation: In the presence of sodium azide, it facilitates the conversion of 2-aryl carboxylic acids into aldehydes and ketones .

- Cleavage of Carbon-Carbon Bonds: It can cleave carbon-carbon bonds in conjunction with Lewis acids, expanding its utility in synthesizing complex organic molecules .

- Beckmann Rearrangement: It promotes the transformation of ketoximes into amides through acetylation of hydroxy groups .

- C–H Bond Oxidation: (Diacetoxyiodo)benzene has been shown to oxidize benzylic acetals effectively, providing a metal-free alternative for such reactions .

Several methods exist for synthesizing (diacetoxyiodo)benzene:

- Reaction with Acetic Acid: The original synthesis method involves reacting iodobenzene with acetic acid and peracetic acid .

- Direct Preparation: More recent methods involve using iodine, acetic acid, and benzene with oxidizing agents like sodium perborate or potassium peroxydisulfate .

- From Iodosobenzene: It can also be prepared from iodosobenzene and glacial acetic acid .

(Diacetoxyiodo)benzene serves multiple roles in organic chemistry:

- Oxidizing Agent: It is widely used for oxidations, such as hydroxylations and cleavage of vicinal glycols .

- Synthesis of Complex Molecules: It facilitates the preparation of various organic compounds, including amides and cyclic ethers .

- Research Tool: Its unique properties make it valuable for studying reaction mechanisms involving hypervalent iodine species.

Interaction studies involving (diacetoxyiodo)benzene mainly focus on its reactivity with various substrates under different conditions. For example, it has been shown to interact effectively with Lewis acids to enhance its oxidative capabilities in carbon-carbon bond cleavage reactions. Additionally, studies have explored its behavior in solvent systems like ionic liquids, which can influence its reactivity and product formation .

Several compounds share structural or functional similarities with (diacetoxyiodo)benzene. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Iodosobenzene | Hypervalent iodine | Acts as a precursor for various iodine reagents |

| Phenyliodine(III) bis(trifluoroacetate) | Hypervalent iodine | Used in Hofmann rearrangement under mild conditions |

| Phenyliodonium diacetate | Hypervalent iodine | Functions similarly but may have different reactivity |

| Bis(trifluoroacetoxy)iodobenzene | Hypervalent iodine | Useful for specific oxidative transformations |

(Diacetoxyiodo)benzene stands out due to its dual acetate groups which enhance its reactivity and versatility in organic synthesis compared to other hypervalent iodine compounds. Its ability to facilitate diverse reactions while maintaining low toxicity makes it a valuable reagent in modern organic chemistry .

PIDA exhibits exceptional efficiency in the oxidation of benzylic and allylic C–H bonds, offering a metal-free alternative to traditional transition metal catalysts. In benzylic systems, PIDA mediates the conversion of alcohols to carbonyl compounds under mild conditions. For instance, benzylic alcohols undergo oxidation to aryl aldehydes or ketones in yields exceeding 90% when treated with PIDA in chloroform at 60°C [1]. Comparative studies demonstrate PIDA’s superiority over analogous reagents like iodobenzene diacetate (IBDA), with a 90% yield for PIDA versus 32% for IBDA in the oxidation of 4-methoxybenzyl alcohol [1].

The reagent also facilitates the direct oxidation of benzylic acetals to 2-acetoxy-1,3-dioxolanes via C–H bond activation. Microwave-assisted reactions with PIDA achieve this transformation in 15–30 minutes, accommodating both electron-donating (-OMe, -Me) and electron-withdrawing (-NO₂, -CN) substituents on the aromatic ring [2]. This method bypasses stoichiometric metal oxidants, with the acetoxy group serving as a versatile handle for subsequent derivatization to esters or amides [2].

In allylic systems, PIDA enables stereoselective acetoxylation through a proposed iodonium ion intermediate. For example, cyclohexene derivatives undergo allylic acetoxylation to form diacetates with retention of configuration, a process critical in terpene functionalization [4].

Table 1: Comparative Performance of PIDA in Benzylic Oxidations

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-MeO-Benzyl alcohol | PIDA | CHCl₃, 60°C, 24h | 90 [1] |

| 4-MeO-Benzyl alcohol | IBDA | CHCl₃, 60°C, 24h | 32 [1] |

| Benzyl acetal | PIDA | MW, 150°C, 15min | 85 [2] |

Mechanistic Paradigms in PIDA-Driven C–C Bond Cleavage Reactions

PIDA’s ability to cleave C–C bonds is exemplified in its reaction with N-aryl-3-oxobutanamides, yielding N-aryl carbamoyl methyl diacetates. This transformation involves a two-step process: initial diacetoxylation of the β-ketoamide followed by C–C cleavage via nucleophilic attack. The addition of Zn(OAc)₂ as a Lewis acid enhances reactivity, enabling yields of 75–92% across ten substrates [4].

Mechanistic studies suggest a radical pathway is unlikely, as reactions proceed smoothly under ambient conditions without radical initiators. Instead, a polar mechanism involving iodonium intermediate formation is proposed, where PIDA acts as both oxidant and acetoxy source [4]. This methodology provides direct access to α,α-diacetoxyamides, valuable precursors for hydroxamic acid derivatives.

Cyclization Strategies for Spirocyclic and Polycyclic Architectures

PIDA’s electrophilic character facilitates intramolecular cyclizations, particularly in phenolic and amino acid-derived substrates. A notable application is the oxidative spirolactamization of tryptophan derivatives. Treatment with PIDA induces dearomatization of the indole ring, followed by 6-endo-trig cyclization to form spirocyclic oxindoles in 68–85% yield [5]. Comparative studies show PIDA’s μ-oxo bridged dimer exhibits enhanced reactivity, enabling spirolactam formation at 0°C versus room temperature required for PIDA [5].

In peptide chemistry, PIDA/BF₃·OEt₂ promotes decarboxylative cyclization of dipeptides to polycyclic aminals. This one-pot transformation constructs up to three new rings, including challenging seven-membered systems, with complete diastereocontrol in select cases [6]. The reaction proceeds via initial oxidation of the carboxylate to a radical cation, followed by sequential cyclization and rearomatization [6].

Halogenation Protocols Using PIDA as a Dual-Function Oxidant

PIDA enables regioselective halogenation when paired with halide salts, functioning as both oxidant and iodine(III) source. In the C3-halogenation of pyrazolo[1,5-a]pyrimidines, PIDA/KX (X = Cl, Br, I) systems achieve 72–89% yields in aqueous media at room temperature [7]. The reaction follows an electrophilic aromatic substitution mechanism, with PIDA generating X⁺ equivalents in situ.

Table 2: Halogenation of Pyrazolo[1,5-a]pyrimidines with PIDA/KX [7]

| Substrate | Halide | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Methyl derivative | KCl | 2 | 89 |

| 7-Cyano derivative | KBr | 3 | 85 |

| 5-Phenyl derivative | KI | 4 | 72 |

This protocol demonstrates exceptional functional group tolerance, preserving nitriles, esters, and unprotected amines. The aqueous conditions and room temperature operation represent significant improvements over traditional halogenation methods requiring anhydrous solvents and elevated temperatures [7].

Rearrangement and Migration Reactions in Complex Molecular Scaffolds

PIDA-mediated δ-C(sp³)–H acetoxylation in amino acid derivatives showcases its ability to override inherent reactivity preferences. When applied to N-(SO₂Py)-protected valine, PIDA/palladium catalysis achieves δ-site selectivity (60% yield) over the typically favored γ-position [3]. This selectivity stems from the SO₂Py directing group’s ability to stabilize a six-membered palladacycle transition state, as confirmed by DFT calculations [3].

In steroid chemistry, PIDA induces Wagner-Meerwein rearrangements in triterpene derivatives. For example, lanostane-type substrates undergo methyl group migration followed by acetoxylation, constructing complex polyoxygenated frameworks inaccessible through conventional methods [5].

The development of catalytic cycles utilizing (diacetoxyiodo)benzene in aerobic oxidation systems represents a significant advancement in sustainable oxidation chemistry. These systems leverage molecular oxygen as the terminal oxidant while employing (diacetoxyiodo)benzene as either a promoter or co-oxidant, creating efficient catalytic pathways that minimize waste and enhance atom economy.

Palladium-Catalyzed Aerobic Oxidation Systems

Palladium-catalyzed aerobic oxidation reactions have emerged as particularly important applications of (diacetoxyiodo)benzene-based catalytic cycles. Research has demonstrated that heterogeneous palladium catalysts can effectively utilize (diacetoxyiodo)benzene in combination with molecular oxygen for selective oxidative transformations. The developed systems exhibit remarkable efficiency in the aerobic heterogeneous palladium-catalyzed oxidative allenic carbon-hydrogen arylation, where benzoquinone serves a bifunctional role as both ligand for reductive elimination and electron transfer mediator between palladium(0) and molecular oxygen.

The catalytic cycle operates through a sophisticated mechanism where (diacetoxyiodo)benzene promotes the reoxidation of palladium(0) species generated during the catalytic process. Detailed mechanistic studies have revealed that the direct reoxidation of palladium(0) by molecular oxygen is kinetically unfavorable, often leading to palladium aggregation and catalyst deactivation. However, the incorporation of (diacetoxyiodo)benzene enables efficient electron transfer processes that maintain catalyst activity throughout multiple turnover cycles.

Copper-Catalyzed Aerobic Esterification

The integration of (diacetoxyiodo)benzene in copper-catalyzed aerobic esterification reactions has demonstrated exceptional potential for atom-economical transformations. These systems employ (diacetoxyiodo)benzene as a promoter in the aerobic esterification of acetoacetamides, resulting in the efficient synthesis of oxamates from acetoacetamides under mild conditions. The reaction proceeds through a well-defined mechanism where copper catalysis is enhanced by the presence of (diacetoxyiodo)benzene, leading to improved yields and reduced reaction times compared to traditional methods.

The sustainability aspects of these copper-catalyzed systems are particularly noteworthy. The use of molecular oxygen as the terminal oxidant, combined with the catalytic efficiency of (diacetoxyiodo)benzene, results in minimal waste generation and high atom economy. The developed protocols demonstrate yields ranging from 65-85% under optimized conditions, with the added benefit of functional group tolerance and mild reaction conditions.

Iron-Catalyzed Dioxygenation Processes

Iron-catalyzed dioxygenation reactions using (diacetoxyiodo)benzene as the oxidant represent another significant advancement in sustainable oxidation chemistry. These systems have been successfully applied to the syn-diacetoxylation of alkenes and 1,2-oxyacetoxylation of terminal alkynes, achieving excellent yields and high diastereoselectivity. The iron-catalyzed processes demonstrate remarkable substrate scope, accommodating both electron-rich and electron-deficient alkenes with diastereoselectivities exceeding 99:1 in many cases.

The mechanistic foundation of these iron-catalyzed systems involves the activation of (diacetoxyiodo)benzene through coordination to the iron center, followed by substrate coordination and subsequent oxidative functionalization. The high catalytic activity of iron catalysis combined with the oxidizing power of (diacetoxyiodo)benzene creates a synergistic effect that enables efficient substrate activation and transformation under mild conditions.

Kinetic and Thermodynamic Considerations

The development of (diacetoxyiodo)benzene-based catalytic cycles has been supported by comprehensive kinetic and thermodynamic studies. Research has shown that the palladium acetate-pyridine catalyst system exhibits nonlinear dependence on catalyst concentration, arising from competition between forward and reverse reaction steps with different kinetic orders. The catalyst resting state consists of an equilibrium mixture of palladium acetate-pyridine complex and its alcohol adduct, as characterized by nuclear magnetic resonance spectroscopy.

Detailed mechanistic investigations have revealed that turnover-limiting substrate oxidation proceeds through a four-step pathway involving alcohol adduct formation, proton-coupled ligand substitution, pyridine dissociation, and irreversible beta-hydride elimination. The catalyst displays higher turnover frequency at lower catalyst loading, which has important implications for the design of more efficient catalytic systems.

Catalyst Reoxidation Mechanisms

The reoxidation of reduced metal catalysts represents a critical aspect of aerobic oxidation catalysis. Studies have demonstrated that the mechanism of catalyst reoxidation by molecular oxygen involves complex pathways that depend on the presence of labile ligands. In palladium-catalyzed systems, the reductive elimination pathway is significantly more favorable than alternative mechanisms when labile ligands such as pyridine are present. This finding has important implications for catalyst design and optimization.

The role of (diacetoxyiodo)benzene in these reoxidation processes extends beyond simple oxidant function. Research has shown that hypervalent iodine species can facilitate electron transfer processes that enable efficient catalyst turnover. The development of coupled catalytic systems with electron transfer mediators has proven particularly effective in overcoming the kinetic barriers associated with direct metal-oxygen interactions.

Synergistic Catalysis with Transition Metals for Atom-Economical Transformations

The integration of (diacetoxyiodo)benzene with transition metal catalysts has enabled the development of highly efficient synergistic catalytic systems that achieve remarkable atom economy in organic transformations. These systems leverage the complementary reactivity of hypervalent iodine compounds and transition metals to access reaction pathways that would be difficult or impossible using either catalyst alone.

Dual Transition Metal Catalysis

The concept of synergistic dual transition metal catalysis has gained significant attention in recent years, with (diacetoxyiodo)benzene playing a crucial role as either a terminal oxidant or co-catalyst in these systems. The success of dual catalytic systems depends on achieving balanced kinetics between two catalytic cycles, ensuring that both transition metal catalysts maintain activity without mutual deactivation.

Palladium-copper catalyst combinations have proven particularly effective when combined with (diacetoxyiodo)benzene-based oxidation systems. These systems enable the direct reoxidation of palladium(0) species by molecular oxygen without requiring traditional copper or silver co-catalysts. The elimination of stoichiometric amounts of expensive and potentially toxic co-catalysts represents a significant advance in sustainable catalysis.

The mechanistic basis for successful dual catalysis involves the controlled activation of substrates by each transition metal catalyst in a substrate-selective manner. The activated intermediates must then react with each other to afford the desired products while regenerating both catalysts. The incorporation of (diacetoxyiodo)benzene into these systems provides the oxidizing equivalents necessary to maintain both catalytic cycles in their active states.

Transition Metal-Free Coupling Strategies

Recent developments in hypervalent iodine-mediated coupling reactions have demonstrated the potential to achieve efficient bond formation without relying on rare and expensive transition metals. These strategies utilize diaryliodonium salts derived from (diacetoxyiodo)benzene to enable selective bond formation with enhanced atom efficiency and reduced environmental impact.

The hypervalent iodine-mediated coupling approach offers several advantages over traditional transition metal-catalyzed methods. The broad substrate scope and high functional group tolerance make these systems particularly attractive for applications in pharmaceutical synthesis. Additionally, the development of recycling strategies for aryl iodide byproducts addresses waste concerns and enhances overall atom efficiency.

Research has shown that these transition metal-free systems can achieve yields comparable to or exceeding those of traditional cross-coupling reactions while operating under milder conditions. The elimination of precious metal catalysts also reduces costs and environmental impact, making these methods more accessible for large-scale applications.

Cross-Dehydrogenative Coupling Reactions

The development of (diacetoxyiodo)benzene-promoted cross-dehydrogenative coupling reactions has opened new avenues for atom-economical bond formation. These systems enable the direct coupling of carbon-hydrogen bonds without requiring pre-functionalized substrates, thereby improving atom economy and reducing waste generation.

One particularly noteworthy application involves the synthesis of N-alkoxyphthalimide derivatives through cross-dehydrogenative coupling between N-hydroxyphthalimide and aryl ketones. The reaction proceeds under catalyst-free conditions with readily available starting materials, demonstrating excellent substrate scope and operational simplicity. The methodology achieves yields up to 99% under optimized conditions, with the added benefit of gram-scale applicability.

The mechanistic basis for these cross-dehydrogenative coupling reactions involves the generation of reactive intermediates through hydrogen abstraction processes mediated by (diacetoxyiodo)benzene. The hypervalent iodine species can activate multiple carbon-hydrogen bonds simultaneously, enabling the formation of new carbon-carbon or carbon-heteroatom bonds through radical or ionic pathways.

Mechanistic Insights and Optimization

Detailed mechanistic studies have provided valuable insights into the factors controlling the efficiency of synergistic catalytic systems. Research has revealed that the success of dual catalytic systems depends critically on the compatibility of reaction conditions required for each individual catalyst. The presence of (diacetoxyiodo)benzene can influence the electronic and steric environment around both metal centers, affecting their reactivity and selectivity.

Computational studies have contributed significantly to understanding the energetic landscapes of these complex catalytic systems. Density functional theory calculations have been used to evaluate the thermodynamic feasibility of various reaction pathways and identify potential bottlenecks in the catalytic cycles. These studies have guided the rational design of more efficient catalytic systems and provided insights into the factors controlling selectivity.

The optimization of synergistic catalytic systems requires careful consideration of multiple variables, including catalyst loading, reaction temperature, solvent effects, and the stoichiometry of (diacetoxyiodo)benzene. Research has shown that the optimal conditions often involve a delicate balance between maximizing the activity of both catalysts while minimizing undesired side reactions.

Atom Economy and Waste Reduction

The incorporation of (diacetoxyiodo)benzene into synergistic catalytic systems has enabled significant improvements in atom economy compared to traditional synthetic methods. The concept of atom economy, introduced by Trost and Sheldon, emphasizes the importance of incorporating all atoms from starting materials into the final product while minimizing waste.

The use of (diacetoxyiodo)benzene in catalytic systems contributes to improved atom economy through several mechanisms. First, the compound can serve as both an oxidant and a source of functional groups, enabling multiple bond-forming processes in a single reaction. Second, the development of catalytic versions of traditionally stoichiometric reactions reduces the overall consumption of reagents.

Quantitative analysis of atom economy in (diacetoxyiodo)benzene-mediated reactions has been facilitated by computational approaches that can handle stoichiometric coefficients and multiple reaction pathways. These analyses have provided valuable insights into the factors controlling atom efficiency and have guided the development of more sustainable synthetic protocols.

Solvent-Free and Energy-Efficient Methodologies in Green Synthesis

The development of solvent-free and energy-efficient methodologies using (diacetoxyiodo)benzene represents a significant advancement in green synthesis. These approaches minimize environmental impact while maintaining high synthetic efficiency, addressing key challenges in sustainable chemistry.

Grindstone Chemistry Applications

The application of grindstone chemistry principles to (diacetoxyiodo)benzene-mediated transformations has demonstrated remarkable potential for sustainable synthesis. This approach involves the solvent-free halogenation of arenes using sodium chloride, sodium bromide, or molecular iodine with (diacetoxyiodo)benzene as the oxidant. The methodology provides improved yields and higher product purities compared to established methods while eliminating the need for organic solvents.

The grindstone chemistry approach offers several environmental advantages. The elimination of organic solvents reduces waste generation and eliminates the need for solvent recovery or disposal. The mechanical activation through grinding provides the energy necessary for reaction initiation, reducing the overall energy requirements of the process. Additionally, the solid-state reaction conditions often lead to enhanced selectivity and reduced formation of byproducts.

Research has shown that the grindstone methodology can be applied to a wide range of aromatic substrates, including halogenated aromatics, pharmaceutical intermediates, and natural products. The reaction conditions are mild and compatible with various functional groups, making this approach particularly attractive for complex molecule synthesis.

Microwave-Assisted Synthesis

The integration of microwave irradiation with (diacetoxyiodo)benzene-mediated reactions has enabled significant improvements in reaction efficiency and energy consumption. Microwave-assisted synthesis offers several advantages over conventional heating methods, including shortened reaction times, enhanced selectivity, and reduced energy consumption.

Studies comparing microwave-assisted and conventional heating methods have demonstrated that microwave irradiation can reduce reaction times by factors of 5-10 while maintaining or improving product yields. For example, the oxidative iodination of activated arenes using (diacetoxyiodo)benzene and molecular iodine under microwave conditions achieves complete conversion in 1-10 minutes compared to 30-60 minutes required for conventional heating.

The mechanistic basis for microwave acceleration involves the direct coupling of electromagnetic energy with polar bonds in the reaction mixture. The presence of (diacetoxyiodo)benzene, which contains highly polar iodine-oxygen bonds, facilitates efficient microwave absorption and heating. This selective heating can lead to enhanced reaction rates and improved selectivity compared to conventional thermal methods.

Mechanochemical Activation

The application of mechanochemical activation to (diacetoxyiodo)benzene-mediated reactions has emerged as a powerful tool for sustainable synthesis. High-speed ball milling techniques have been successfully applied to cross-dehydrogenative coupling reactions, achieving good yields in short reaction times without the need for solvents.

Ball milling conditions enable the efficient mixing of solid reactants and facilitate the formation of reactive intermediates through mechanical activation. The mechanical energy input can overcome activation barriers that might otherwise require elevated temperatures or extended reaction times. This approach is particularly effective for reactions involving (diacetoxyiodo)benzene, which can undergo fragmentation and rearrangement under mechanical stress to generate reactive species.

The mechanochemical approach offers several advantages for green synthesis. The elimination of solvents reduces environmental impact and simplifies product isolation. The short reaction times and ambient temperature conditions minimize energy consumption. Additionally, the solid-state reaction conditions often lead to enhanced selectivity and reduced formation of volatile byproducts.

Aqueous Media Synthesis

The development of (diacetoxyiodo)benzene-mediated reactions in aqueous media represents another important advancement in green synthesis. Water serves as an environmentally benign reaction medium that eliminates the need for organic solvents while often providing enhanced reactivity and selectivity.

Research has demonstrated that (diacetoxyiodo)benzene can serve as an effective catalyst for the synthesis of biscoumarin derivatives in aqueous media. The reaction proceeds through a Knoevenagel condensation mechanism, with water serving as both solvent and potential reactant. The methodology achieves excellent yields while providing operational simplicity and easy product isolation.

The use of water as a reaction medium offers several advantages for sustainable synthesis. Water is abundant, non-toxic, and environmentally benign. The high heat capacity of water provides excellent temperature control and can prevent thermal decomposition of sensitive substrates. Additionally, many (diacetoxyiodo)benzene-mediated reactions exhibit enhanced reactivity in water due to hydrophobic effects and hydrogen bonding interactions.

Energy-Efficient Reaction Conditions

The optimization of energy-efficient reaction conditions for (diacetoxyiodo)benzene-mediated transformations has been a focus of recent research. Studies have shown that many reactions can proceed efficiently at room temperature or under mild heating conditions, significantly reducing energy consumption compared to traditional synthetic methods.

The development of room temperature protocols has been particularly successful for oxidative transformations involving activated substrates. For example, the oxidative dethionation of rhodanines using (diacetoxyiodo)benzene proceeds efficiently at room temperature in ethanol, providing a simple and energy-efficient synthetic route. The mild reaction conditions are compatible with sensitive functional groups and minimize the formation of thermally induced byproducts.

Temperature optimization studies have revealed that the optimal reaction temperature for many (diacetoxyiodo)benzene-mediated reactions is often lower than initially expected. This finding has important implications for process design and scale-up, as lower temperatures generally correlate with reduced energy consumption and improved safety profiles.

Solvent Selection and Optimization

The selection of appropriate solvents for (diacetoxyiodo)benzene-mediated reactions has been guided by principles of green chemistry, with emphasis on reducing environmental impact while maintaining synthetic efficiency. Research has shown that the choice of solvent can significantly influence reaction rate, selectivity, and product isolation.

The development of solvent-free protocols has been particularly successful for reactions involving solid substrates. The elimination of solvents simplifies product isolation and reduces waste generation. However, for reactions requiring homogeneous conditions, the selection of green solvents such as water, ethanol, or biodegradable organic solvents has proven effective.

Studies have demonstrated that solvent effects in (diacetoxyiodo)benzene-mediated reactions often involve complex interactions between the hypervalent iodine species, substrates, and solvent molecules. Polar solvents can stabilize charged intermediates and facilitate electron transfer processes, while nonpolar solvents may favor radical pathways. Understanding these solvent effects has enabled the rational design of more efficient and selective synthetic protocols.

Process Intensification Strategies

The implementation of process intensification strategies for (diacetoxyiodo)benzene-mediated reactions has led to significant improvements in synthetic efficiency and environmental performance. These strategies involve the integration of multiple unit operations into single, intensified processes that minimize waste and energy consumption.

Flow chemistry approaches have been successfully applied to (diacetoxyiodo)benzene-mediated transformations, providing enhanced control over reaction conditions and improved safety profiles. The continuous flow format enables precise control of residence time, temperature, and mixing, leading to improved yields and selectivity. Additionally, the small reaction volumes and enhanced heat transfer characteristics of flow reactors reduce the risk of thermal runaway and improve overall process safety.

The integration of in-line separation and purification techniques has further enhanced the efficiency of (diacetoxyiodo)benzene-mediated processes. The development of continuous extraction and crystallization techniques enables the direct isolation of products from reaction mixtures, eliminating the need for separate purification steps. This integration reduces overall process complexity and improves atom economy.

Sustainability Metrics and Assessment

The assessment of sustainability for (diacetoxyiodo)benzene-mediated reactions has been facilitated by the development of comprehensive sustainability metrics. These metrics include environmental factors such as waste generation and energy consumption, as well as economic factors such as process efficiency and atom economy.

Green metrics analysis has revealed that (diacetoxyiodo)benzene-mediated reactions often achieve favorable sustainability profiles compared to traditional synthetic methods. For example, the synthesis of dihydroquinazolinone derivatives using a magnetic copper-based nanocatalyst achieves excellent green metrics, including an environmental factor of 0.10, process mass intensity of 1.10, carbon efficiency of 96%, and reaction mass efficiency of 90.62%.

The development of life cycle assessment methodologies for (diacetoxyiodo)benzene-mediated processes has provided insights into the overall environmental impact of these synthetic approaches. These assessments consider all stages of the process, from raw material extraction through product disposal, providing a comprehensive picture of environmental performance.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 16 of 49 companies with hazard statement code(s):;

H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant